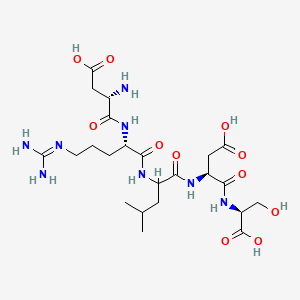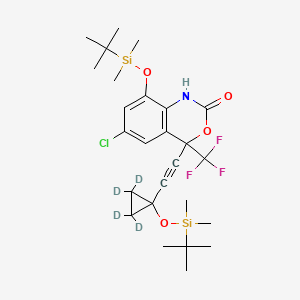
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4: is a deuterated analog of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl groups and the incorporation of deuterium atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Efavirenz and its analogs.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s deuterated nature allows for detailed studies of metabolic pathways and enzyme kinetics. The pathways involved may include those related to drug metabolism and detoxification .
Vergleich Mit ähnlichen Verbindungen
Efavirenz: The parent compound, used as an antiretroviral drug.
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz: The non-deuterated analog.
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4: A hydroxylated derivative.
O-tert-Butyl-2-hydroxy Efavirenz-D5: Another deuterated analog with different functional groups.
Uniqueness: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is unique due to its deuterated nature, which provides advantages in metabolic studies and analytical applications. The presence of deuterium atoms allows for more precise tracking and analysis in various research settings .
Eigenschaften
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOCSCGTRCIBH-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClF3NO4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747162 |
Source


|
| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329840-70-1 |
Source


|
| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
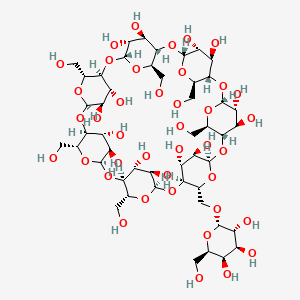
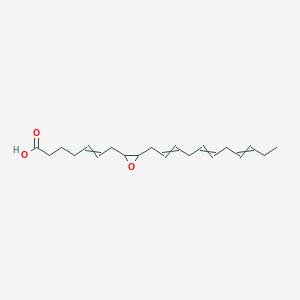
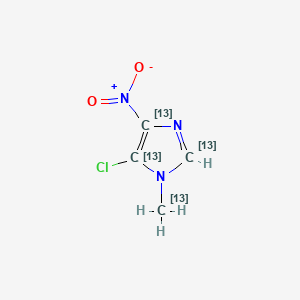
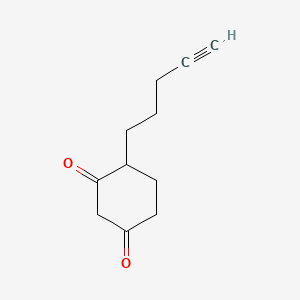
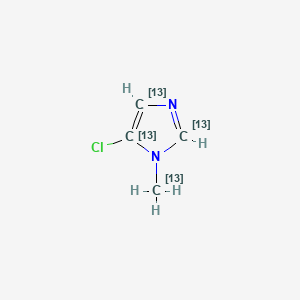
![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
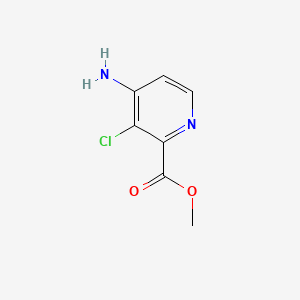
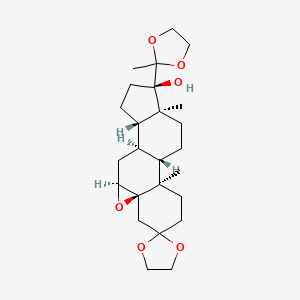
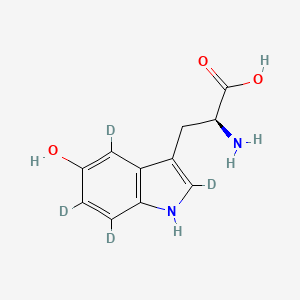
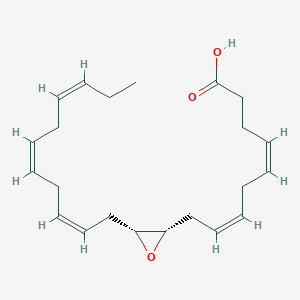
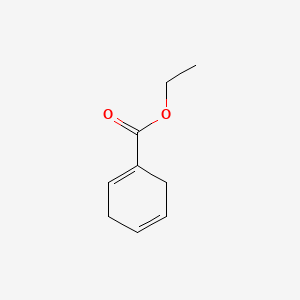
![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
